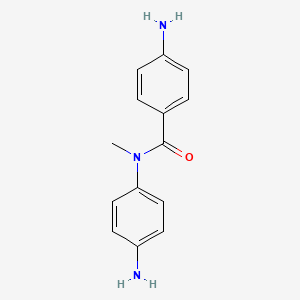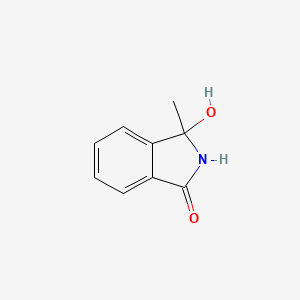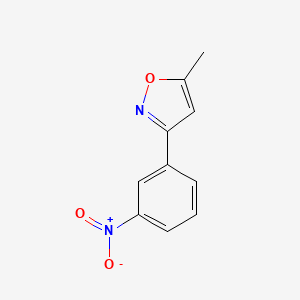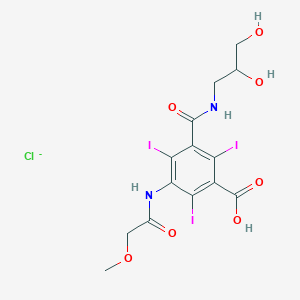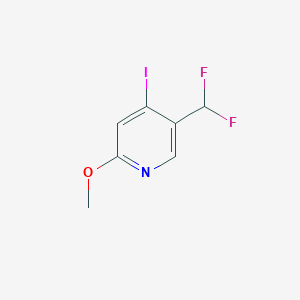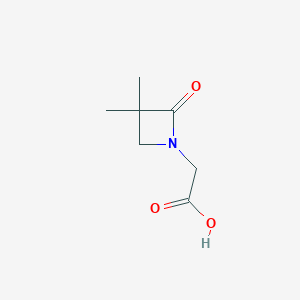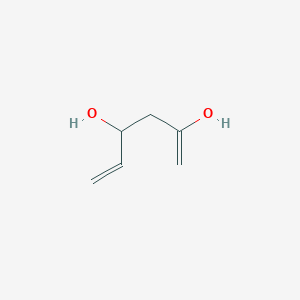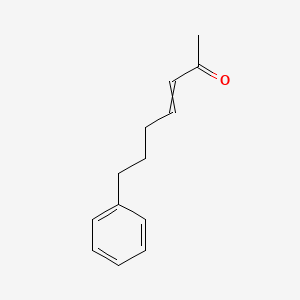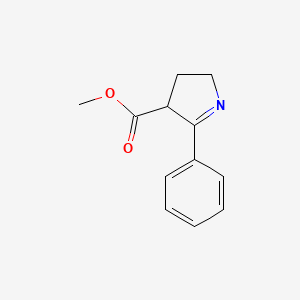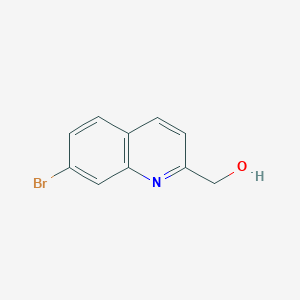
3-(1-Benzylpiperidin-4-yl)propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzylpiperidin-4-yl)propane-1-thiol is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a thiol group at the end of a three-carbon chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-4-yl)propane-1-thiol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced by reacting the piperidine with benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Thiol Group: The thiol group is introduced by reacting the benzylpiperidine with 3-chloropropanethiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzylpiperidin-4-yl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the benzyl group or the piperidine ring.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced benzyl derivatives, reduced piperidine derivatives.
Substitution: Thioethers, acyl derivatives.
Scientific Research Applications
3-(1-Benzylpiperidin-4-yl)propane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)propane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The benzyl group and piperidine ring may also interact with various receptors and ion channels, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- N′-(1-Benzylpiperidin-4-yl)acetohydrazide
Uniqueness
3-(1-Benzylpiperidin-4-yl)propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzyl group and piperidine ring also contributes to its unique properties compared to other similar compounds.
Properties
Molecular Formula |
C15H23NS |
|---|---|
Molecular Weight |
249.4 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-4-yl)propane-1-thiol |
InChI |
InChI=1S/C15H23NS/c17-12-4-7-14-8-10-16(11-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14,17H,4,7-13H2 |
InChI Key |
TZVZNAGYVRDBKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCCS)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


